4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

Lipophilicity Physicochemical profiling Medicinal chemistry building blocks

4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride (CAS 1351642-31-3) is a heterocyclic building block that combines a piperidine ring with a 2-isopropyl-substituted imidazole moiety via a methylene bridge. The dihydrochloride salt form (C12H23Cl2N3, MW 280.23 g/mol) is specifically engineered to enhance aqueous solubility and formulation stability relative to the free base (CAS 1250211-55-2, MW 207.32 g/mol).

Molecular Formula C12H23Cl2N3
Molecular Weight 280.23 g/mol
Cat. No. B15294599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
Molecular FormulaC12H23Cl2N3
Molecular Weight280.23 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN1CC2CCNCC2.Cl.Cl
InChIInChI=1S/C12H21N3.2ClH/c1-10(2)12-14-7-8-15(12)9-11-3-5-13-6-4-11;;/h7-8,10-11,13H,3-6,9H2,1-2H3;2*1H
InChIKeyDMGKCOXBPOMIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]piperidine Dihydrochloride: Structural Identity and Procurement Baseline


4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride (CAS 1351642-31-3) is a heterocyclic building block that combines a piperidine ring with a 2-isopropyl-substituted imidazole moiety via a methylene bridge . The dihydrochloride salt form (C12H23Cl2N3, MW 280.23 g/mol) is specifically engineered to enhance aqueous solubility and formulation stability relative to the free base (CAS 1250211-55-2, MW 207.32 g/mol) . This compound belongs to the imidazolylmethylpiperidine scaffold class, which has been patented as a privileged chemotype for T-type calcium channel antagonist development [1].

Why Generic 4-(Imidazol-1-ylmethyl)piperidine Analogs Cannot Replace 4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]piperidine Dihydrochloride


Within the imidazolylmethylpiperidine family, even minor substituent variations on the imidazole ring produce quantifiable shifts in lipophilicity, ionization state, and steric bulk that directly govern downstream properties—membrane permeability, target binding pocket complementarity, and salt-form solubility . The 2-isopropyl group confers a calculated LogP of 1.23, substantially higher than the unsubstituted analog, while the dihydrochloride counterion yields a LogD (pH 5.5) of -2.56 . Generic substitution with a non-isopropyl or non-salt analog therefore alters the physicochemical profile that defines this compound's utility as a T-type calcium channel antagonist intermediate [1], making direct interchange scientifically unsound without full re-characterization.

Quantitative Differentiation Evidence for 4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]piperidine Dihydrochloride


LogP and LogD7.4 Differentiation Versus Unsubstituted 4-(Imidazol-1-ylmethyl)piperidine

The 2-isopropyl substituent on the imidazole ring increases the calculated partition coefficient (ACD/LogP) to 1.23 for the free base, compared with a ACD/LogP of approximately 0.5 for the unsubstituted analog 4-(1H-imidazol-1-ylmethyl)piperidine (estimated from structurally related N-alkylimidazoles) . At physiological pH 7.4, the dihydrochloride salt exhibits an ACD/LogD of -1.57, reflecting the interplay between the lipophilic isopropyl group and the ionizable piperidine nitrogen . This quantitative difference in lipophilicity directly influences passive membrane permeability and is a critical design parameter when the compound serves as an intermediate for CNS-targeted T-type calcium channel antagonists [1].

Lipophilicity Physicochemical profiling Medicinal chemistry building blocks

Salt-Form Solubility and Ionization Advantage Over Free Base

The dihydrochloride salt (MW 280.23 g/mol) demonstrates a calculated LogD (pH 5.5) of -2.56, indicating substantial aqueous solubility under mildly acidic conditions, while the free base (MW 207.32 g/mol) has a LogP of 1.23 and is predominantly neutral at this pH . This pH-dependent solubility profile is essential for both in vitro assay preparation and in vivo formulation development. The dihydrochloride form is specifically documented as the preferred salt for enhancing solubility and stability in pharmaceutical formulations .

Aqueous solubility Salt screening Formulation enablement

Predicted Physicochemical Profile Versus 3-Position Regioisomer

The 4-substitution pattern on the piperidine ring positions the imidazolylmethyl group para to the piperidine NH, yielding a predicted polar surface area (PSA) of 30 Ų, a molar refractivity of 62.4±0.5 cm³, and zero Rule-of-5 violations . In contrast, the 3-position regioisomer 3-(imidazol-1-ylmethyl)piperidine exhibits altered geometry that affects both the pKa of the piperidine nitrogen and the spatial orientation of the imidazole ring for target engagement. The 4-substituted isomer provides a linear molecular axis that is more compatible with the T-type calcium channel pharmacophore defined in patent disclosures [1].

Regioisomer differentiation Structure-property relationships Medicinal chemistry design

Procurement-Driven Application Scenarios for 4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]piperidine Dihydrochloride


Synthetic Intermediate for T-Type Calcium Channel Antagonist Lead Optimization Programs

Based on the topological alignment of the 4-substituted imidazolylmethylpiperidine scaffold with the T-type calcium channel antagonist pharmacophore defined in US Patent 9,051,299 , this dihydrochloride salt is the preferred building block for synthesizing analogs with optimized CNS penetration. The 2-isopropyl group provides the lipophilic bulk (LogP 1.23) required to fill the hydrophobic pocket identified in the patent's structure-activity relationship studies [1].

Aqueous Solubility-Dependent Early-Stage in Vitro Pharmacology

For laboratories conducting T-type calcium channel electrophysiology or fluorescence-based assays requiring compound dissolution in aqueous buffer (pH 5.5–7.4), the dihydrochloride salt's LogD (pH 5.5) of -2.56 ensures full solubilization without organic co-solvents that can interfere with channel recordings . This contrasts with the free base, which would require DMSO concentrations exceeding 0.1% and risk solvent artifacts in patch-clamp experiments.

Comparative Physicochemical Screening of Imidazolylpiperidine Building Block Libraries

Medicinal chemistry groups evaluating building block collections for fragment-based or HTS follow-up can use the computed LogP (1.23), PSA (30 Ų), and zero Rule-of-5 violations of this compound as quantitative filters to select analogs with favorable oral drug-like properties. The predicted BCF of 1.00 at both pH 5.5 and 7.4 further supports its selection for programs where low bioaccumulation potential is a criterion .

Quote Request

Request a Quote for 4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.